molecular formula C17H17N3O3S B2723564 N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1421516-73-5

N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2723564
CAS No.: 1421516-73-5
M. Wt: 343.4
InChI Key: WRPZMPGMEGWMQK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a furan ring, a methoxybenzo[d]thiazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable amine to form the furan-2-ylmethylamine intermediate.

    Synthesis of the 4-methoxybenzo[d]thiazole intermediate: This intermediate is synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a suitable amine to form the benzo[d]thiazole derivative.

    Coupling reaction: The final step involves the coupling of the furan-2-ylmethylamine intermediate with the 4-methoxybenzo[d]thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired azetidine-3-carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The azetidine ring can be reduced to form the corresponding azetidine-3-carboxylic acid.

    Substitution: The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Azetidine-3-carboxylic acid derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide: shares structural similarities with other azetidine derivatives and benzo[d]thiazole compounds.

    Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.

    4-methoxybenzo[d]thiazole: A compound with a benzo[d]thiazole ring and a methoxy group.

Uniqueness

  • The combination of the furan, benzo[d]thiazole, and azetidine moieties in this compound imparts unique chemical and biological properties that are not observed in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-13-5-2-6-14-15(13)19-17(24-14)20-9-11(10-20)16(21)18-8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPZMPGMEGWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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